molecular formula C7H15N3O B160067 4-(2-Aminoethyl)piperazine-1-carbaldehyde CAS No. 133093-79-5

4-(2-Aminoethyl)piperazine-1-carbaldehyde

Cat. No. B160067
Key on ui cas rn: 133093-79-5
M. Wt: 157.21 g/mol
InChI Key: JLEHUCNAWHLRON-UHFFFAOYSA-N
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Patent
US05068264

Procedure details

Corresponding to Example 1, 774.3 g (6.00 mol) of N-2-aminoethylpiperazine in 300 ml of methanol were reacted with 120.0 g (2.00 mol) of methyl formate and 151.6 g (48% of theory) of N-2-aminoethyl-N'-formylpiperazine were obtained at 0.1 mm Hg between 115 and 120° C. in the form of a yellowish liquid
Quantity
774.3 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH:10](OC)=[O:11]>CO>[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]=[O:11])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
774.3 g
Type
reactant
Smiles
NCCN1CCNCC1
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C(=O)OC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCN1CCN(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 151.6 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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